REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]=[CH:4][C:5]#[N:6].[N:7](Cl)=[O:8].N([O-])=O.[Na+].Cl.[CH3:15][OH:16]>>[CH3:1][O:2][CH:3]([O:16][CH3:15])[C:4](=[N:7][OH:8])[C:5]#[N:6] |f:2.3|
|
Name
|
|
Quantity
|
42.83 g
|
Type
|
reactant
|
Smiles
|
COC=CC#N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
nitrosyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask having
|
Type
|
CUSTOM
|
Details
|
an inner volume of 300 ml and equipped with a stirring device
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction solution was maintained to −10 to 0° C.
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was reacted at −10 to 0° C. for 3 hours and at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the concentrate was washed in the order of n-hexane and toluene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C#N)=NO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.6 g | |
YIELD: PERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |